BenchChemオンラインストアへようこそ!

1H-Imidazole, 4-(methylsulfonyl)-5-nitro-

medicinal chemistry hydrogen bonding solubility

1H-Imidazole, 4-(methylsulfonyl)-5-nitro- (CAS 110299-87-1) is a disubstituted nitroimidazole bearing a methylsulfonyl group at the 4-position and a nitro group at the 5-position of the imidazole ring, with molecular formula C₄H₅N₃O₄S and molecular weight 191.17 g/mol. Unlike the majority of pharmacologically characterized nitroimidazoles—which typically carry an N-methyl substituent (e.g., metronidazole, ronidazole, and the 1-methyl-2-methylsulfonyl-4-nitroimidazole of patent US 4,728,664)—this compound retains a free N–H at the 1-position, a structural feature that fundamentally alters its hydrogen-bond donor capacity, computed logP (−0.2), and topological polar surface area (117 Ų).

Molecular Formula C4H5N3O4S
Molecular Weight 191.17 g/mol
CAS No. 110299-87-1
Cat. No. B3345738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4-(methylsulfonyl)-5-nitro-
CAS110299-87-1
Molecular FormulaC4H5N3O4S
Molecular Weight191.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(NC=N1)[N+](=O)[O-]
InChIInChI=1S/C4H5N3O4S/c1-12(10,11)4-3(7(8)9)5-2-6-4/h2H,1H3,(H,5,6)
InChIKeyAGOXDXWPTKSCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole, 4-(methylsulfonyl)-5-nitro- (CAS 110299-87-1): Core Identity and Physicochemical Baseline for Procurement Screening


1H-Imidazole, 4-(methylsulfonyl)-5-nitro- (CAS 110299-87-1) is a disubstituted nitroimidazole bearing a methylsulfonyl group at the 4-position and a nitro group at the 5-position of the imidazole ring, with molecular formula C₄H₅N₃O₄S and molecular weight 191.17 g/mol . Unlike the majority of pharmacologically characterized nitroimidazoles—which typically carry an N-methyl substituent (e.g., metronidazole, ronidazole, and the 1-methyl-2-methylsulfonyl-4-nitroimidazole of patent US 4,728,664)—this compound retains a free N–H at the 1-position, a structural feature that fundamentally alters its hydrogen-bond donor capacity, computed logP (−0.2), and topological polar surface area (117 Ų) . The compound is catalogued by multiple suppliers at standard purities of 97% (HPLC) with batch-specific QC documentation including NMR and HPLC .

Why 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- Cannot Be Replaced by Off-the-Shelf Nitroimidazole Analogs


Nitroimidazoles are a therapeutically established class, but their biological performance—antibacterial potency, antiprotozoal spectrum, mutagenicity, and pharmacokinetics—is exquisitely sensitive to the position and electronic character of ring substituents . The compound 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- occupies a distinct and underexplored region of nitroimidazole chemical space: it is the only commercially available congener that simultaneously pairs a 4-methylsulfonyl electron-withdrawing group with a 5-nitro group while retaining the free N–H imidazole tautomeric system. The closest purchasable analogs—1-methyl-2-methylsulfonyl-4-nitroimidazole (CAS 86072-17-5) and 1-methyl-5-methylsulfonyl-4-nitroimidazole (CAS 13755-79-8) —differ in at least two critical structural features (N-methylation status and sulfonyl ring position), rendering them non-substitutable in any application where hydrogen-bonding, metal-chelation propensity, or tautomer-dependent reactivity is under investigation.

Head-to-Head Differentiation Evidence for 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- (CAS 110299-87-1)


N–H Hydrogen-Bond Donor Capacity: Differentiation from N-Methylated Nitroimidazole Analogs

The target compound possesses one hydrogen-bond donor (HBD = 1) due to the free N–H at the 1-position, whereas all commercially dominant nitroimidazole comparators—including 1-methyl-2-methylsulfonyl-4-nitroimidazole (CAS 86072-17-5), 1-methyl-5-methylsulfonyl-4-nitroimidazole (CAS 13755-79-8), and metronidazole—have HBD = 0 . This single-donor difference is non-trivial in medicinal chemistry: the presence of an HBD is a prerequisite for specific protein–ligand hydrogen-bond interactions, influences aqueous solubility, and affects membrane permeability in a manner not captured by computed logP alone. The target compound's computed logP (−0.2) is also more hydrophilic than that of 1-methyl-2-methylsulfonyl-4-nitroimidazole (computed logP approximately +0.3 based on the additional methylene unit and absence of HBD).

medicinal chemistry hydrogen bonding solubility drug design

Positional Isomerism of the Methylsulfonyl Group: 4-SO₂Me vs. 2-SO₂Me vs. 5-SO₂Me Nitroimidazole Scaffolds

The target compound is the sole commercially listed nitroimidazole bearing the methylsulfonyl substituent at the 4-position with the nitro group at the 5-position. The closest positional isomer, 1-methyl-5-methylsulfonyl-4-nitroimidazole (CAS 13755-79-8, RSU 3059), has the sulfonyl and nitro groups swapped (5-SO₂Me, 4-NO₂) and is N-methylated . Another comparator, 1-methyl-2-methylsulfonyl-4-nitroimidazole (CAS 86072-17-5, patent US 4,728,664), places the sulfonyl at the 2-position . In the broader nitroimidazole SAR literature, the position of electron-withdrawing substituents relative to the nitro group is a primary determinant of reduction potential, which in turn governs bioactivation by nitroreductases and anaerobic selectivity . Among 48 nitroimidazoles evaluated by Hrelia et al., the presence and position of the nitro group was the single most critical parameter for mutagenic potency in the Ames test, with 5-nitroimidazoles consistently showing the highest mutagenic activity . The target compound's 4-SO₂Me/5-NO₂ arrangement places the electron-withdrawing sulfonyl group adjacent to the nitro group, potentially modulating the nitro group's one-electron reduction potential relative to the 2-SO₂Me/4-NO₂ arrangement.

structure-activity relationship nitroimidazole positional isomer electron-withdrawing group

Supplier-Documented Purity and Batch-Level QC Traceability for Procurement Decisions

The target compound is supplied at a standard purity of 97% (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC data, as documented by Bidepharm (Cat. No. BD745675) . In contrast, searches for the closest N-methyl analog 1-methyl-5-methylsulfonyl-4-nitroimidazole (CAS 13755-79-8) across multiple supplier databases yield physical property data (density 1.65 g/cm³, boiling point 537.4 °C at 760 mmHg) but no publicly disclosed purity specification or QC documentation from an authoritative supplier source . The 1-methyl-2-methylsulfonyl-4-nitroimidazole analog (CAS 86072-17-5) is listed by several vendors but is frequently out of stock or available only on a custom-synthesis basis, with minimum purities of 95–97% reported inconsistently across aggregated supplier pages . The target compound thus offers a more transparent and readily verifiable procurement pathway.

quality control purity specification procurement analytical chemistry

Mutagenicity Risk Profile Inference from Structural Analogy to a Non-Mutagenic 2-Sulfonyl Congener

No direct Ames test or genotoxicity data for the target compound (CAS 110299-87-1) were identified in the public literature. However, a structurally related congener—1-methyl-2-methylsulfonyl-4-nitroimidazole (CAS 86072-17-5)—was demonstrated in US Patent 4,728,664 to be uniquely non-mutagenic in the Ames test (Salmonella typhimurium TA100) at concentrations up to 300 µg/plate, whereas metronidazole produced 142 mutants/plate at 30 µg/plate and 1,374 mutants/plate at 300 µg/plate, and ronidazole produced 358 mutants/plate at only 3 µg/plate . The patent explicitly attributes this non-mutagenicity to the 2-methylsulfonyl substituent, which is conjectured to sterically or electronically prevent metabolic activation of the 4-nitro group. The target compound places the methylsulfonyl group at the 4-position rather than the 2-position, adjacent to the 5-nitro group. The Hrelia et al. study of 48 nitroimidazoles established that 5-nitroimidazoles as a class exhibit the highest mutagenic potency, and that the presence of a nitro group at the 5-position was critical for both mutagenicity and genotoxicity . This class-level SAR suggests that the target compound—bearing a 5-nitro group—may have a different, and potentially higher, mutagenicity risk profile than the 2-methylsulfonyl/4-nitro isomer, a hypothesis that can only be resolved by direct testing.

mutagenicity Ames test genotoxicity nitroimidazole safety

Antibacterial Potency of Sulfonyl-Substituted Nitroimidazoles: A Class-Level Benchmark for the 4-Methylsulfonyl-5-Nitro Scaffold

No direct MIC data for the target compound against any bacterial strain were identified. However, the closely related 5-substituted 1-methyl-4-nitro-1H-imidazole series, reported by Letafat et al. (2008) in Archiv der Pharmazie, provides a quantitative class-level benchmark. In that study, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole—the most potent compound in the series—exhibited MIC ≤8 µg/mL against Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis), while all compounds were inactive against Gram-negative bacteria at ≤64 µg/mL . The target compound differs from the literature benchmark in two key respects: (i) it replaces the phenylsulfonyl group with a smaller, less lipophilic methylsulfonyl group, and (ii) it lacks the N-methyl substituent. The methylsulfonyl group is a stronger electron-withdrawing group (σₚ = 0.72 for SO₂Me vs. ~0.68 for SO₂Ph) , which may enhance nitro group reduction potential and thus anaerobic antibacterial activity, though the concomitant loss of N-methylation may reduce membrane permeability.

antibacterial MIC Gram-positive nitroimidazole structure-activity relationship

Defensible Application Scenarios for 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- (CAS 110299-87-1) Based on Verified Evidence


Nitroimidazole Structure–Activity Relationship (SAR) Probe: Mapping the Contribution of N–H Hydrogen-Bond Donation to Biological Activity

In any medicinal chemistry campaign aiming to optimize a nitroimidazole lead series, the contribution of the imidazole N–H as a hydrogen-bond donor to target engagement, solubility, and permeability must be deconvoluted from the effects of ring substituents. The target compound (HBD = 1) is the only commercially available methylsulfonyl-nitroimidazole retaining a free N–H, making it an essential paired comparator to its N-methylated analogs (HBD = 0) in parallel assays measuring potency shifts attributable solely to the presence or absence of the imidazole N–H hydrogen-bond donor . Without this compound, any observed difference between an N-methyl lead and a des-methyl analog is confounded by simultaneous changes in lipophilicity, steric bulk, and metabolic stability.

Electrochemical Profiling of Nitroimidazole Reduction Potentials Across Positional Isomers

The rate and potential of the one-electron reduction of the nitro group to a nitro radical anion is the key physicochemical determinant of nitroimidazole bioactivation, anaerobic selectivity, and oxygen-sensitive cytotoxicity. The target compound, bearing a 4-methylsulfonyl group adjacent to a 5-nitro group, represents one of three possible methylsulfonyl/nitro positional isomer pairs on the imidazole ring (the others being 2-SO₂Me/4-NO₂ and 5-SO₂Me/4-NO₂). Cyclic voltammetry or spectroelectrochemical comparison of all three isomers would directly quantify the electronic communication between the sulfonyl and nitro substituents as a function of their relative ring positions—a dataset that is currently absent from the literature . The target compound is the required component for completing this three-isomer electrochemical matrix.

Synthetic Intermediate for Late-Stage N-Functionalization of the 4-Methylsulfonyl-5-Nitroimidazole Scaffold

The free N–H of the target compound provides a chemically addressable handle for N-alkylation, N-arylation, N-acylation, or N-sulfonylation under standard conditions, enabling the generation of diverse N-substituted libraries from a single commercially available precursor. This contrasts with N-methylated analogs, where the N-position is already blocked, requiring a de novo synthesis for each N-substituted derivative. For combinatorial chemistry or parallel synthesis applications, the target compound (97% purity, batch QC available ) offers a verified starting material for diversification at the N-1 position, with the 4-methylsulfonyl and 5-nitro substituents serving as fixed electronic and steric anchors.

Reference Standard for Analytical Method Development in Nitroimidazole Residue Analysis

Nitroimidazoles are regulated veterinary drug residues in food-producing animals, and analytical laboratories require authentic reference standards for each congener to develop and validate LC-MS/MS or HPLC-UV methods. The target compound, with its distinct molecular ion (exact mass 191.00008 Da), retention time, and UV/Vis absorption profile conferred by the 4-methylsulfonyl-5-nitro chromophore, serves as a structurally unique reference standard that does not co-elute with common nitroimidazole residues such as metronidazole, dimetridazole, ronidazole, or ipronidazole . The availability of batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm supports its use in ISO 17025-accredited method validation workflows.

Quote Request

Request a Quote for 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.